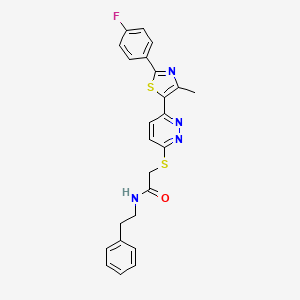![molecular formula C18H21NO6 B2691128 N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine CAS No. 955964-41-7](/img/no-structure.png)
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine, also known as DACAV, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. DACAV belongs to the class of coumarin derivatives and has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, survival, and inflammation. N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been shown to inhibit the activity of nuclear factor kappa B, a transcription factor that plays a key role in inflammation and cancer progression. N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has also been shown to inhibit the activity of Akt, a protein kinase that regulates cell survival and proliferation.
Biochemical and Physiological Effects:
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been shown to have various biochemical and physiological effects in animal models and in vitro studies. N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation in animal models of oxidative stress. In cancer cells, N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been shown to induce cell cycle arrest and apoptosis, and inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine in lab experiments is its potential therapeutic applications in various fields of research. N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development. Another advantage of using N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is its synthetic nature, which allows for easy modification of its chemical structure to improve its pharmacological properties. However, one of the limitations of using N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine in lab experiments is its limited availability and high cost, which may hinder its widespread use in research.
Future Directions
There are several future directions for the research on N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine. One direction is to further investigate the mechanism of action of N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine, particularly its interactions with signaling pathways involved in inflammation and cancer progression. Another direction is to optimize the chemical structure of N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine to improve its pharmacological properties, such as its bioavailability and selectivity. Additionally, future research could focus on the development of N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine-based therapeutics for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
Conclusion:
In conclusion, N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties, and has shown promising results in animal models and in vitro studies. The mechanism of action of N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, survival, and inflammation. While there are limitations to using N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine in lab experiments, its potential therapeutic applications and synthetic nature make it a promising candidate for drug development. Future research on N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine could further elucidate its mechanism of action and optimize its pharmacological properties for the development of novel therapeutics.
Synthesis Methods
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine can be synthesized using a multi-step process, starting with the reaction of 7-hydroxy-4,8-dimethylcoumarin with chloroacetic acid to form 7-chloroacetyloxycoumarin. The intermediate product is then reacted with L-valine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, to obtain N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been studied for its potential therapeutic applications in various fields of research. In the field of cancer research, N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor size in animal models. In the field of virology, N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been studied for its anti-viral properties against HIV-1 and hepatitis C virus. In the field of inflammation research, N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has been shown to reduce inflammation and oxidative stress in animal models of acute lung injury and acute pancreatitis.
properties
CAS RN |
955964-41-7 |
|---|---|
Product Name |
N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine |
Molecular Formula |
C18H21NO6 |
Molecular Weight |
347.367 |
IUPAC Name |
(2S)-2-[[2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-9(2)16(18(22)23)19-14(20)8-24-13-6-5-12-10(3)7-15(21)25-17(12)11(13)4/h5-7,9,16H,8H2,1-4H3,(H,19,20)(H,22,23)/t16-/m0/s1 |
InChI Key |
SDEMVLSSINEWSY-INIZCTEOSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C(C)C)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



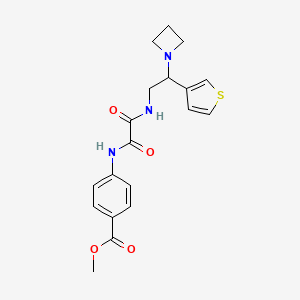
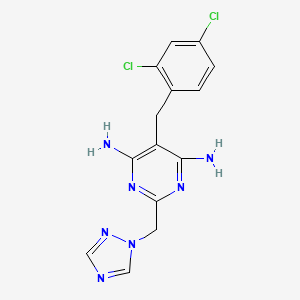
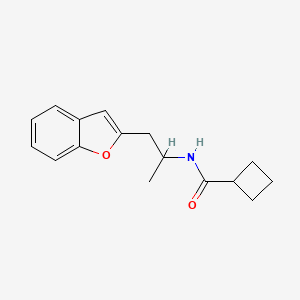
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-fluorophenyl)methyl]amino)acetic acid](/img/structure/B2691051.png)
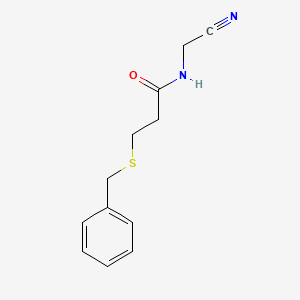

![5-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1,2,4-thiadiazole](/img/structure/B2691055.png)
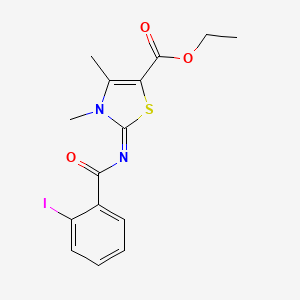
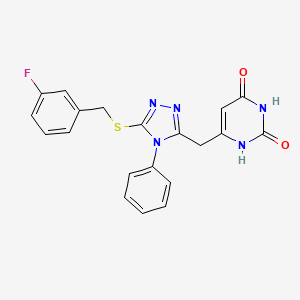


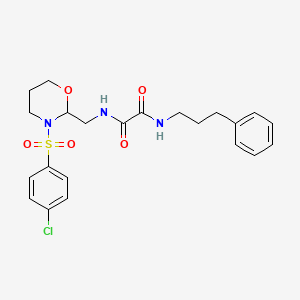
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole](/img/structure/B2691067.png)
